molecular formula C11H16N2O B3112721 Benzeneacetamide, N-(3-aminopropyl)- CAS No. 191796-95-9

Benzeneacetamide, N-(3-aminopropyl)-

Cat. No.: B3112721
CAS No.: 191796-95-9
M. Wt: 192.26 g/mol
InChI Key: RGCFHTQQEWZULG-UHFFFAOYSA-N
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Description

Benzeneacetamide, N-(3-aminopropyl)- is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzeneacetamide, N-(3-aminopropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzeneacetamide, N-(3-aminopropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Medicinal Chemistry Applications

a. Treatment of Generalized Epilepsies N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives, closely related to N-(3-aminopropyl)-2-phenylacetamide, have been identified as potent and selective T-type calcium channel blockers. These compounds show promise as drug candidates for treating generalized epilepsies. A specific compound, ACT-709478, was selected for its favorable properties, including brain penetration and negative Ames test results (Bezençon et al., 2017).

b. Muscarinic M(3) Receptor Antagonist A novel series of (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides, structurally similar to N-(3-aminopropyl)-2-phenylacetamide, was developed as muscarinic M(3) receptor antagonists. These compounds are potential treatments for urinary tract disorders, irritable bowel syndrome, and respiratory disorders due to their selectivity for M(3) over M(2) receptors (Mitsuya et al., 2000).

2. Green Chemistry Innovations

a. Nanoparticle Catalyzed Reactions The use of ZnO nanoparticles in catalyzing Ugi-type three-component reactions for synthesizing 2-arylamino-2-phenylacetamide in aqueous media represents an advancement in green chemistry. This approach is noted for its high yield, atom economy, and efficiency (Kumar et al., 2013).

b. Boric Acid Catalyzed Synthesis Similarly, the use of boric acid (B(OH)3) in aqueous media for the synthesis of 2-arylamino-2-phenylacetamide showcases the application of environmentally benign catalysts in organic synthesis (Kumar et al., 2013).

Properties

IUPAC Name

N-(3-aminopropyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-7-4-8-13-11(14)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCFHTQQEWZULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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